4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane (CAS: 1359844-00-0) is a pinacol boronic ester derivative with a 4-propylphenyl substituent. It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The compound is synthesized via transition-metal-catalyzed borylation, achieving 95% purity under optimized conditions . Its molecular formula is $ \text{C}{16}\text{H}{25}\text{BO}_2 $, with a molecular weight of 260.18 g/mol. The para-propylphenyl group contributes to moderate steric hindrance, balancing reactivity and stability in catalytic applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUCCSKISHNGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalysts and Their Impact on Reaction Efficiency
Catalysts play a pivotal role in accelerating the reaction and minimizing side products. Studies highlight the effectiveness of N2-phosphinyl amidine complexes (e.g., PMAC1 and PMAC2) in facilitating boron-diol interactions. For instance:
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PMAC1 : Achieves >95% conversion of alkenes to dioxaborolanes at 2.5 mol% loading.
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PMAC2 : Requires higher catalyst loading (5 mol%) for comparable yields, likely due to reduced steric accessibility.
Table 1: Catalyst Performance in Dioxaborolane Synthesis
| Catalyst | Loading (mol%) | Conversion (%) | Byproducts |
|---|---|---|---|
| PMAC1 | 2.5 | >95 | <5% cis-4-octene |
| PMAC2 | 2.5 | <5 | Negligible |
| Pd(PPh₃)₄ | 1.0 | 85 | Homocoupling |
Data adapted from hydroboration studies of analogous systems.
Reaction Conditions and Optimization
Solvent Systems
Anhydrous THF is the solvent of choice due to its ability to dissolve both boronic acids and diols while stabilizing reactive intermediates. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to competitive coordination with boron, reducing reaction efficiency.
Temperature and Atmosphere
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Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but risk boronic acid decomposition. A balance is struck at 60–80°C.
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Atmosphere : Inert gases (N₂ or Ar) are essential to prevent oxidation of the boronic acid. Open-air conditions result in <50% yields due to hydrolysis.
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via flash column chromatography using a hexane/ethyl acetate gradient (9:1 to 4:1). This removes unreacted boronic acid and pinacol, yielding >95% pure dioxaborolane.
Spectroscopic Characterization
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¹H/¹³C NMR : Methyl groups on the dioxaborolane ring appear as singlets at δ 1.0–1.3 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm.
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¹¹B NMR : A sharp peak near δ 30 ppm confirms boron incorporation.
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HRMS : The molecular ion [M+H]⁺ is observed at m/z 261.18, consistent with the theoretical mass.
Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.0–1.3 (s, 12H) | Tetramethyl groups |
| ¹³C NMR (CDCl₃) | δ 83.5 (quaternary C) | Dioxaborolane ring |
| ¹¹B NMR | δ 30.2 | Boron coordination |
Industrial-Scale Production Strategies
Continuous Flow Reactors
Industrial protocols employ continuous flow systems to enhance heat transfer and mixing. These systems reduce reaction times by 40% compared to batch processes, achieving throughputs of 1–5 kg/day.
Quality Control Measures
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In-line FT-IR : Monitors boron-oxygen bond formation (~1350 cm⁻¹) in real-time.
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Automated crystallization : Ensures consistent particle size distribution for pharmaceutical applications.
Case Studies and Comparative Analysis
Academic Laboratory Synthesis
A 10 mmol-scale reaction using Pd(PPh₃)₄ (1 mol%) in THF at 70°C for 18 hours yielded 92% product. Purification via column chromatography provided 99% purity, validated by HPLC.
Industrial Pilot Plant Trial
A 1 kg trial in a continuous flow reactor (PMAC1 catalyst, 2.5 mol%) achieved 94% conversion in 6 hours. The product met ISO standards for residual solvents (<0.1% THF).
Challenges and Mitigation Strategies
Hydrolytic Instability
The dioxaborolane ring is prone to hydrolysis in aqueous media. Solutions include:
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boranes.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boranes.
Substitution: Various substituted dioxaborolane derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound is employed in the development of boron-containing drugs, which have shown promise in the treatment of cancer and other diseases.
Medicine: It is used in the synthesis of boron neutron capture therapy (BNCT) agents, which are used to target cancer cells.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which allows it to participate in a variety of chemical reactions. The dioxaborolane ring also provides a stable framework that enhances the reactivity of the boron atom.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Aromatic/Linear Alkyl Groups
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
- Structure : Features a benzylic boronate ester with a 2-phenylpropyl substituent.
- Synthesis : Prepared using UiO-Co catalyst, yielding an 80:20 mixture of benzylic:aromatic isomers (GC-MS) .
- NMR Data : $ ^1\text{H} $ NMR (CDCl₃) δ 7.36–7.28 (m, 4H), 7.17 (m, 1H), 1.36 (s, 6H), 1.22 (s, 12H) .
- Key Difference : The branched alkyl chain introduces steric effects, reducing reactivity in cross-coupling compared to the linear para-propylphenyl analog .
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
- Structure : Phenethyl substituent at the boron center.
- Synthesis : Achieves 93% yield using UiO-Co and styrene .
- NMR Data : $ ^1\text{H} $ NMR (CDCl₃) δ 7.28–7.20 (m, 4H), 7.15 (t, 1H), 2.77–2.73 (m, 2H), 1.22 (s, 12H) .
- Key Difference : The shorter phenethyl group enhances electronic conjugation but offers less steric protection than the propylphenyl derivative .
4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane
Electron-Withdrawing and Electron-Donating Substituents
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Fluorine atom at the para position of the benzyl group.
- Properties : Electron-withdrawing fluorine increases boron electrophilicity, accelerating transmetalation in cross-coupling .
- Molecular Weight : 236.09 g/mol ($ \text{C}{13}\text{H}{18}\text{BFO}_2 $) .
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Heterocyclic and Bulky Aromatic Derivatives
2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Thiophene ring as the aromatic group.
- Applications : Useful in synthesizing conjugated polymers due to sulfur’s electronic effects .
- Key Difference : Thiophene’s lower aromaticity compared to benzene alters reactivity in palladium-catalyzed reactions .
2-Mesityl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Mesityl (2,4,6-trimethylphenyl) group.
- Properties : High steric hindrance improves stability but slows reaction kinetics .
Biological Activity
4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, synthesizing data from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 262.15 g/mol. Its structure features a dioxaborolane moiety that is known for its reactivity and ability to form stable complexes with various biological molecules.
Research indicates that dioxaborolanes can interact with biological systems through several mechanisms:
- Enzyme Inhibition : Dioxaborolanes have been shown to inhibit certain enzymes by forming reversible covalent bonds with active site residues. This can affect metabolic pathways and cellular functions.
- Antioxidant Properties : Some studies suggest that compounds in this class exhibit antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals.
- Anticancer Activity : Preliminary investigations have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Study on Enzyme Interaction : A study published in the Journal of Organic Chemistry demonstrated that dioxaborolanes could effectively inhibit the enzyme carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in organisms. The inhibition was quantified using IC50 values, indicating a significant interaction at micromolar concentrations .
- Antioxidant Effects : Research conducted by the Royal Society of Chemistry showed that derivatives of dioxaborolanes exhibited considerable antioxidant activity in vitro. The study utilized DPPH radical scavenging assays to measure the effectiveness of these compounds in neutralizing free radicals .
- Anticancer Potential : A recent investigation into the anticancer effects of this compound revealed that it could induce apoptosis in breast cancer cell lines. The study employed flow cytometry to assess cell viability and apoptosis rates post-treatment .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.15 g/mol |
| Boiling Point | Not Available |
| Antioxidant Activity (DPPH) | IC50 = 25 µM |
| Enzyme Inhibition (Carbonic Anhydrase) | IC50 = 10 µM |
| Apoptosis Induction (Breast Cancer Cells) | Significant at 50 µM |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane?
- Methodology : The synthesis typically involves Suzuki-Miyaura coupling or direct borylation. Key steps include:
- Step 1 : Reacting 4-propylphenylboronic acid with pinacol under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product in >90% purity .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are preferred for aryl coupling .
- Critical Parameters : Moisture-sensitive reactions require inert atmospheres (N₂/Ar), and reaction progress should be monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Primary Methods :
- ¹H/¹³C NMR : Confirm structural integrity by verifying proton environments (e.g., methyl groups at δ 1.0–1.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 301.2 g/mol) .
- X-ray Crystallography : Resolve steric effects of the tetramethyl-dioxaborolane ring and propylphenyl substituent .
- Supplementary Data : FT-IR for boron-oxygen bond identification (~1350 cm⁻¹) .
Advanced Research Questions
Q. How does the steric bulk of the tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The pinacol-derived dioxaborolane enhances stability but reduces electrophilicity. Steric hindrance slows transmetallation in Suzuki reactions, requiring optimized catalysts (e.g., PdCl₂(dppf)) or elevated temperatures (80–100°C) .
- Experimental Design : Compare coupling efficiency with less hindered boronic esters (e.g., phenylboronic acid) under identical conditions. Track kinetics via ¹¹B NMR to monitor boron intermediate formation .
Q. What strategies mitigate hydrolytic instability of this compound in aqueous reaction systems?
- Approach :
- Use aprotic solvents (e.g., DMF, THF) and molecular sieves to scavenge water .
- Introduce steric protection via ortho-substituents on the phenyl ring (e.g., methyl groups) to shield the boron center .
Q. How can contradictory data on cross-coupling yields be resolved when using this boronic ester?
- Troubleshooting Framework :
- Variable Screening : Test ligand effects (e.g., SPhos vs. XPhos), base strength (K₂CO₃ vs. CsF), and solvent polarity .
- Byproduct Analysis : Identify protodeboronation or homocoupling byproducts using GC-MS .
- Case Study : Lower yields in polar solvents (e.g., DMSO) may arise from competitive coordination with palladium; switch to toluene/THF mixtures .
Q. What computational methods predict the compound’s electronic properties for materials science applications?
- Modeling Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
